6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine
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Overview
Description
6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring with a fluorine atom at the 6-position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound imparts specific chemical properties that make it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the construction of the thiazole and pyridine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine include other thiazole and pyridine derivatives, such as:
Thiazolo[5,4-c]pyridin-2-amine: Lacks the fluorine substituent but shares the core structure.
6-chloro-[1,3]thiazolo[5,4-c]pyridin-2-amine: Similar structure with a chlorine atom instead of fluorine.
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with different ring systems but similar applications.
Uniqueness
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1824632-32-7 |
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Molecular Formula |
C6H4FN3S |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine |
InChI |
InChI=1S/C6H4FN3S/c7-5-1-3-4(2-9-5)11-6(8)10-3/h1-2H,(H2,8,10) |
InChI Key |
HWMHNYHQQHHGNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1F)SC(=N2)N |
Purity |
95 |
Origin of Product |
United States |
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